![molecular formula C16H13NO4 B5740668 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. BBIQD is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other bioactive molecules. BBIQD has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer development. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can reduce inflammation and tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its synthetic accessibility, its demonstrated pharmacological properties, and its potential applications in various fields of research. However, there are also limitations to using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-1,3-dioxoisoindoline with butyryl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
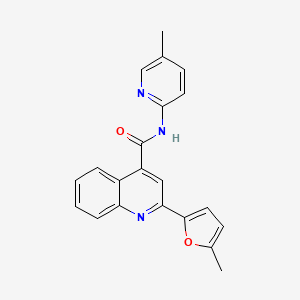
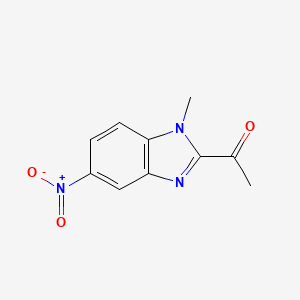
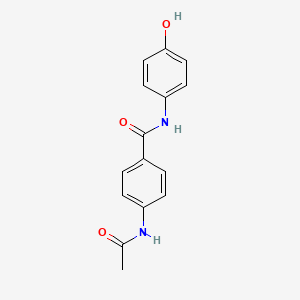
![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
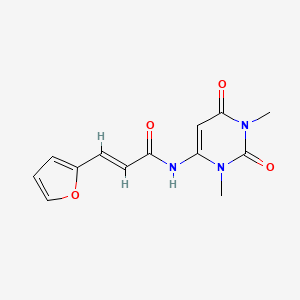
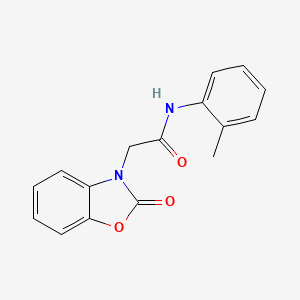
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)